2,3-dihydroxy-2-methylbutanedioic acid
Description
Properties
CAS No. |
15853-34-6 |
|---|---|
Molecular Formula |
C5H8O6 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-2-methylbutanedioic acid typically involves the hydroxylation of 2-methylbutanedioic acid. One common method includes the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules. This method is advantageous due to its eco-friendly nature and potential for high yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-2-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products:
Oxidation: 2-methylbutanedioic acid derivatives.
Reduction: 2,3-dihydroxy-2-methylbutanol.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydroxy-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-2-methylbutanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
(a) Enzymatic Inhibition vs. Tartaric Acid
- This compound demonstrates competitive inhibition of AcnD, disrupting bacterial propionate metabolism. This contrasts with tartaric acid , which lacks a methyl group and primarily functions as a chiral auxiliary or acidulant .
- Methyl substitution at position 2 enhances steric hindrance, allowing tighter binding to AcnD compared to unmethylated analogs .
(b) Stereochemical Differences
Critical Analysis of Evidence
- Contradictions: describes 2,3-dihydroxy-3-methylbutanoic acid (a monocarboxylic acid), which differs in backbone length and functional groups from the target compound. This underscores the need for precise nomenclature to avoid confusion .
- Gaps : Exact physicochemical data (e.g., pKa, solubility) for this compound are absent in the provided evidence, limiting quantitative comparisons.
Q & A
Basic Research Questions
Q. What are the critical steps and potential pitfalls in the multi-step synthesis of 2,3-dihydroxy-2-methylbutanedioic acid?
- Methodological Answer : The synthesis typically begins with 3-hydroxy-3-methyl-2-butanone, proceeding through cyanohydrin intermediate formation (e.g., 2,3-dihydroxy-2,3-dimethylbutanonitrile). Key steps include:
- Cyanohydrin Formation : Requires precise pH control to avoid premature hydrolysis.
- Intermediate Hydrolysis : Acidic or basic conditions must be optimized to prevent side reactions (e.g., decarboxylation).
Stabilizing intermediates via low-temperature storage or inert atmospheres is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic markers?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for hydroxyl proton signals (δ 9.00–10.00 ppm, broad) and methyl group resonances (δ 1.00–1.50 ppm) .
- ¹³C NMR : Carboxylic carbons appear at δ 170–180 ppm, while quaternary carbons near hydroxyl groups resonate at δ 70–80 ppm .
- IR Spectroscopy : Strong O-H (2500–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches confirm hydroxyl and carboxylic acid functionalities .
Q. How can researchers verify the purity of this compound after synthesis?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve impurities. Compare retention times with standards .
- Melting Point Analysis : Sharp melting points (±2°C deviation) indicate high purity.
- Elemental Analysis : Validate empirical formula (C₆H₁₀O₆) with <0.3% deviation in C/H/O ratios .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?
- Methodological Answer :
- Standardized Buffers : Measure solubility and pKa under controlled ionic strength (e.g., 0.15 M NaCl) to minimize ionic interference.
- Temperature Calibration : Ensure measurements at 25°C ± 0.1°C to account for thermal effects on dissociation constants.
- Cross-Validation : Compare data from multiple techniques (e.g., potentiometric titration vs. UV-Vis spectroscopy) .
Q. What strategies are recommended for resolving enantiomers of this compound given its stereochemical complexity?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IG-3 column with a hexane/isopropanol mobile phase.
- Derivatization : Convert to diastereomers via esterification with chiral alcohols (e.g., (R)-1-phenylethanol) for GC-MS separation .
- Crystallization : Employ chiral resolving agents (e.g., brucine) to isolate enantiomers via differential solubility .
Q. How does the compound interact with metal ions in catalytic or biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal complexes (e.g., Fe³⁺, Cu²⁺) under physiological pH.
- DFT Calculations : Model coordination geometries (e.g., bidentate vs. tridentate binding) using Gaussian09 with B3LYP/6-31G* basis sets.
- Spectroscopic Probes : Monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) to infer binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
